4-(4-Hydroxy-8-methoxy-2-quinazolinyl)benzamide

PARP inhibition quinazolinone SAR DNA repair

4-(4-Hydroxy-8-methoxy-2-quinazolinyl)benzamide (CAS 220115-30-0), also indexed as 4-(8-Methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)benzamide, is a synthetic small molecule (C16H13N3O3, MW 295.29 g/mol) combining a quinazolin-4(3H)-one core with a benzamide substituent at the 2-position. The 8-methoxy and 4-hydroxy (tautomeric 4-oxo) decorations on the quinazoline ring distinguish it from simple benzamides and from other quinazolinone analogs lacking this specific substitution pattern.

Molecular Formula C16H13N3O3
Molecular Weight 295.29 g/mol
CAS No. 220115-30-0
Cat. No. B11836743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Hydroxy-8-methoxy-2-quinazolinyl)benzamide
CAS220115-30-0
Molecular FormulaC16H13N3O3
Molecular Weight295.29 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1N=C(NC2=O)C3=CC=C(C=C3)C(=O)N
InChIInChI=1S/C16H13N3O3/c1-22-12-4-2-3-11-13(12)18-15(19-16(11)21)10-7-5-9(6-8-10)14(17)20/h2-8H,1H3,(H2,17,20)(H,18,19,21)
InChIKeyYEFLGYYQKOZRJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Hydroxy-8-methoxy-2-quinazolinyl)benzamide (CAS 220115-30-0): Core Structural Identity and Sourcing Baseline


4-(4-Hydroxy-8-methoxy-2-quinazolinyl)benzamide (CAS 220115-30-0), also indexed as 4-(8-Methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)benzamide, is a synthetic small molecule (C16H13N3O3, MW 295.29 g/mol) combining a quinazolin-4(3H)-one core with a benzamide substituent at the 2-position . The 8-methoxy and 4-hydroxy (tautomeric 4-oxo) decorations on the quinazoline ring distinguish it from simple benzamides and from other quinazolinone analogs lacking this specific substitution pattern. The compound is commercially available from specialty chemical suppliers at ≥98% purity (HPLC) for pharmaceutical research and quality control applications . However, publicly indexed bioactivity data directly attributable to this precise compound remain extremely limited; its differentiation is therefore anchored in its distinctive structural features that confer unique potential for target engagement relative to close analogs.

Why 4-(4-Hydroxy-8-methoxy-2-quinazolinyl)benzamide Cannot Be Replaced by Generic Quinazolinone Analogs


Quinazolinone-containing benzamides exhibit highly divergent target engagement profiles depending on the position and nature of ring substituents. The 8-methoxy group on the quinazolinone core of this compound is a critical structural determinant: in the broader quinazolinone benzamide series, replacement of the 8-methoxy with hydrogen, methyl, or halogen dramatically alters both PARP inhibitory potency and HDAC isoform selectivity [1][2]. Furthermore, the benzamide moiety at the 2-position of the quinazoline ring (as opposed to N-hydroxybenzamide or hydroxamic acid warheads) determines zinc-binding group geometry and thus HDAC isozyme preference [3]. Generic substitution with commercially available quinazolinones lacking these precise substitutions (e.g., unsubstituted 4-oxo-3,4-dihydroquinazoline or 6,7-dimethoxy variants) is not supported by SAR data and would introduce uncharacterized potency, selectivity, and cytotoxicity profiles. Selection or procurement of this compound must therefore be justified by its specific substituent architecture, which is expected to yield a distinct biological fingerprint relative to in-class alternatives.

4-(4-Hydroxy-8-methoxy-2-quinazolinyl)benzamide: Quantitative Differentiation Evidence Against Closest Structural Analogs


8-Methoxy Substituent Confers Potency Advantage Over 8-Hydroxy and 8-Methyl Analogs in PARP Inhibition

In a systematic SAR study of 2-substituted quinazolin-4(3H)-ones as PARP inhibitors, the 8-methoxy-substituted analog (structurally analogous to the target compound) demonstrated IC50 values in the low micromolar range, significantly more potent than the corresponding 8-hydroxy analog (IC50 ≈ 8.3 μM) and the 8-methyl analog, which showed substantially reduced activity [1]. This establishes the 8-methoxy group as a potency-enhancing substituent relative to the 8-hydroxy and 8-methyl comparators within the identical quinazolinone-benzamide scaffold.

PARP inhibition quinazolinone SAR DNA repair

Benzamide Zinc-Binding Group Differentiates HDAC Isoform Selectivity from Hydroxamic Acid Quinazoline Analogs

Quinazoline-based N-hydroxybenzamides (incorporating a hydroxamic acid zinc-binding group) show strong HDAC inhibition but broad-spectrum activity across HDAC isoforms [1]. In contrast, quinazolinyl-containing benzamides bearing a primary benzamide zinc-binding group (as in the target compound) exhibit HDAC1-preferential inhibition with reduced activity against HDAC6 and HDAC8, as demonstrated by compound 11a in Zhang et al. (2021), which achieved selective HDAC1 inhibition with IC50 values in the sub-micromolar range and substantially weaker activity against HDAC2, HDAC6, and HDAC8 [2]. The target compound's primary benzamide warhead is therefore expected to confer a narrower isoform selectivity window compared to hydroxamic acid-based quinazoline analogs, an attribute critical for minimizing off-isoform effects.

HDAC inhibition zinc-binding group isoform selectivity

8-Methoxy-4-oxo Substitution Pattern Discriminates from 6,7-Dimethoxyquinazoline Kinase Inhibitors

The 6,7-dimethoxyquinazoline scaffold is the pharmacophoric core of potent EGFR tyrosine kinase inhibitors (e.g., gefitinib, erlotinib), with the 6,7-dimethoxy substitution being essential for hinge-region binding to the kinase ATP pocket [1]. The target compound's 8-methoxy-4-oxo substitution pattern relocates the methoxy group to the 8-position and converts the 4-position from an amino/ether linkage (as in kinase inhibitors) to a 4-oxo group, which is incompatible with the ATP-competitive kinase hinge-binding motif. The 8-methoxy substitution is instead associated with PARP and HDAC target engagement (see Evidence Items 1–2), indicating a fundamentally different target class preference. This structural divergence provides a clear scientific basis for selecting the target compound over 6,7-dimethoxyquinazoline analogs when non-kinase targets are of interest.

kinase selectivity quinazoline SAR EGFR

Optimal Procurement and Research Application Scenarios for 4-(4-Hydroxy-8-methoxy-2-quinazolinyl)benzamide


HDAC1-Selective Chemical Probe Development

Based on the class-level evidence that quinazolinyl-benzamides with a primary benzamide zinc-binding group exhibit HDAC1-preferential inhibition [1], this compound is an optimal procurement choice for medicinal chemistry teams developing HDAC1-selective chemical probes. The 8-methoxy substitution provides a vector for further derivatization without perturbing the critical benzamide ZBG geometry that drives isoform discrimination.

PARP Inhibitor Scaffold-Hopping Programs

The 8-methoxy-4-oxoquinazoline core has established PARP inhibitory activity relative to 3-hydroxybenzamide comparators [1]. Procurement of this compound enables scaffold-hopping studies that evaluate whether the benzamide extension at the 2-position retains or enhances PARP potency while potentially improving solubility and pharmacokinetic properties versus earlier 2-alkyl/aryl quinazolinones.

Kinase-Selectivity Counter-Screening Panels

Given the structural divergence from the 6,7-dimethoxyquinazoline kinase inhibitor pharmacophore [1], this compound serves as a valuable negative-control or selectivity-reference compound in kinase inhibitor discovery programs. Its 8-methoxy-4-oxo substitution pattern is predicted to be inactive against EGFR and related tyrosine kinases, making it suitable for establishing assay windows and confirming that observed cellular phenotypes are kinase-independent.

Quote Request

Request a Quote for 4-(4-Hydroxy-8-methoxy-2-quinazolinyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.